N-(4-ethylphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
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Overview
Description
N-(4-ethylphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a compound belonging to the 1,2,4-benzothiadiazine family. This class of compounds is known for its diverse biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The unique structure of 1,2,4-benzothiadiazine-1,1-dioxide allows for various functional groups to be attached, enhancing its pharmacological potential .
Preparation Methods
The synthesis of N-(4-ethylphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves the reaction of N-aryl amides with chlorosulfonyl isocyanate under heating conditions in an aprotic solvent . This process includes a successive reaction of cyclization, decarbonation, and sulfonylation, forming the desired 1,2,4-benzothiadiazine-1,1-dioxide derivative in one step . Industrial production methods focus on optimizing yield, reducing costs, and ensuring safety, often involving similar reaction conditions but on a larger scale.
Chemical Reactions Analysis
N-(4-ethylphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-(4-ethylphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its antihypertensive, antidiabetic, and anticancer activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it may act as a KATP channel activator or an AMPA receptor modulator, influencing cellular processes and signaling pathways . The exact mechanism can vary depending on the biological activity being studied.
Comparison with Similar Compounds
N-(4-ethylphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide can be compared with other 1,2,4-benzothiadiazine derivatives, such as:
1,2,4-benzothiadiazine-1,1-dioxide biphenyl tetrazoles: Known for their angiotensin II antagonist activity.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides: Studied for their anti-inflammatory properties.
The uniqueness of this compound lies in its specific functional groups and their influence on its biological activities.
Properties
Molecular Formula |
C19H21N3O3S |
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Molecular Weight |
371.5 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazine-7-carboxamide |
InChI |
InChI=1S/C19H21N3O3S/c1-3-11-22-13-20-26(24,25)18-12-15(7-10-17(18)22)19(23)21-16-8-5-14(4-2)6-9-16/h5-10,12-13H,3-4,11H2,1-2H3,(H,21,23) |
InChI Key |
GERKYGRAXBRNFU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)CC |
Origin of Product |
United States |
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